1-(4-(((1-(tert-Butyl)-3,5-dimethyl-1H-pyrazol-4-yl)methyl)amino)phenyl)butan-1-one
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Overview
Description
1-(4-(((1-(tert-Butyl)-3,5-dimethyl-1H-pyrazol-4-yl)methyl)amino)phenyl)butan-1-one is a complex organic compound that features a pyrazole ring, a tert-butyl group, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(((1-(tert-Butyl)-3,5-dimethyl-1H-pyrazol-4-yl)methyl)amino)phenyl)butan-1-one typically involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the pyrazole ring, introduction of the tert-butyl group, and coupling with the phenyl group. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors and automated systems to ensure consistency and efficiency. The use of green chemistry principles, such as minimizing waste and using environmentally benign solvents, is also considered in industrial settings.
Chemical Reactions Analysis
Types of Reactions
1-(4-(((1-(tert-Butyl)-3,5-dimethyl-1H-pyrazol-4-yl)methyl)amino)phenyl)butan-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the phenyl ring or the pyrazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas, palladium catalyst.
Nucleophiles: Halides, amines, and other nucleophilic species.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(4-(((1-(tert-Butyl)-3,5-dimethyl-1H-pyrazol-4-yl)methyl)amino)phenyl)butan-1-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(4-(((1-(tert-Butyl)-3,5-dimethyl-1H-pyrazol-4-yl)methyl)amino)phenyl)butan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole derivatives and phenyl-substituted compounds. Examples include:
- 1-(4-(tert-Butyl)phenyl)-4-chlorobutan-1-one
- 1-(4-(tert-Butyl)phenyl)-4-methoxybutan-1-one
Uniqueness
1-(4-(((1-(tert-Butyl)-3,5-dimethyl-1H-pyrazol-4-yl)methyl)amino)phenyl)butan-1-one is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C20H29N3O |
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Molecular Weight |
327.5 g/mol |
IUPAC Name |
1-[4-[(1-tert-butyl-3,5-dimethylpyrazol-4-yl)methylamino]phenyl]butan-1-one |
InChI |
InChI=1S/C20H29N3O/c1-7-8-19(24)16-9-11-17(12-10-16)21-13-18-14(2)22-23(15(18)3)20(4,5)6/h9-12,21H,7-8,13H2,1-6H3 |
InChI Key |
KTHROGQUWJWPME-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)C1=CC=C(C=C1)NCC2=C(N(N=C2C)C(C)(C)C)C |
Origin of Product |
United States |
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